molecular formula C23H21N3O3 B243404 2-(2,3-dimethylphenoxy)-N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylbenzyl)acetamide

2-(2,3-dimethylphenoxy)-N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylbenzyl)acetamide

Cat. No. B243404
M. Wt: 387.4 g/mol
InChI Key: QGASDWHGFYPMAI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2,3-dimethylphenoxy)-N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylbenzyl)acetamide, also known as ODZ10117, is a small molecule compound that has been synthesized and studied for its potential use in scientific research. This compound belongs to the class of benzylacetamide derivatives and has shown promising results in various studies related to neuroscience, cancer, and inflammation.

Mechanism of Action

The mechanism of action of 2-(2,3-dimethylphenoxy)-N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylbenzyl)acetamide involves the inhibition of amyloid-beta peptide aggregation through the disruption of beta-sheet formation. 2-(2,3-dimethylphenoxy)-N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylbenzyl)acetamide binds to the hydrophobic pockets of amyloid-beta peptides, preventing the formation of toxic oligomers and fibrils.
Biochemical and Physiological Effects:
2-(2,3-dimethylphenoxy)-N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylbenzyl)acetamide has been shown to have several biochemical and physiological effects. In addition to its ability to inhibit amyloid-beta peptide aggregation, 2-(2,3-dimethylphenoxy)-N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylbenzyl)acetamide has also been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of acetylcholine. 2-(2,3-dimethylphenoxy)-N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylbenzyl)acetamide has also been shown to have anti-inflammatory effects, as it inhibits the production of pro-inflammatory cytokines.

Advantages and Limitations for Lab Experiments

One of the major advantages of 2-(2,3-dimethylphenoxy)-N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylbenzyl)acetamide is its ability to inhibit amyloid-beta peptide aggregation, which makes it a promising therapeutic agent for the treatment of neurodegenerative diseases such as Alzheimer's disease. However, one of the limitations of 2-(2,3-dimethylphenoxy)-N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylbenzyl)acetamide is its low solubility in water, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for the study of 2-(2,3-dimethylphenoxy)-N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylbenzyl)acetamide. One area of interest is the development of more soluble analogs of 2-(2,3-dimethylphenoxy)-N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylbenzyl)acetamide that can be administered in vivo. Another area of interest is the study of 2-(2,3-dimethylphenoxy)-N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylbenzyl)acetamide in animal models of neurodegenerative diseases to determine its efficacy as a therapeutic agent. Additionally, the potential use of 2-(2,3-dimethylphenoxy)-N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylbenzyl)acetamide in the treatment of other diseases such as cancer and inflammation should be explored.

Synthesis Methods

The synthesis of 2-(2,3-dimethylphenoxy)-N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylbenzyl)acetamide involves a multistep process that includes the reaction of 2,3-dimethylphenol with 2-chloroacetyl chloride to form 2,3-dimethylphenyl-2-chloroacetate. This intermediate is then reacted with 4-(2-aminopyridin-4-yl)oxazole to form the final product 2-(2,3-dimethylphenoxy)-N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylbenzyl)acetamide.

Scientific Research Applications

2-(2,3-dimethylphenoxy)-N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylbenzyl)acetamide has been studied for its potential use in various scientific research applications. One of the major areas of interest is neuroscience, where 2-(2,3-dimethylphenoxy)-N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylbenzyl)acetamide has shown potential as a therapeutic agent for the treatment of neurodegenerative diseases such as Alzheimer's disease. 2-(2,3-dimethylphenoxy)-N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylbenzyl)acetamide has been shown to inhibit the aggregation of amyloid-beta peptides, which are known to play a critical role in the pathogenesis of Alzheimer's disease.

properties

Molecular Formula

C23H21N3O3

Molecular Weight

387.4 g/mol

IUPAC Name

2-(2,3-dimethylphenoxy)-N-[[4-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]methyl]acetamide

InChI

InChI=1S/C23H21N3O3/c1-15-5-3-6-19(16(15)2)28-14-21(27)25-13-17-8-10-18(11-9-17)23-26-22-20(29-23)7-4-12-24-22/h3-12H,13-14H2,1-2H3,(H,25,27)

InChI Key

QGASDWHGFYPMAI-UHFFFAOYSA-N

SMILES

CC1=C(C(=CC=C1)OCC(=O)NCC2=CC=C(C=C2)C3=NC4=C(O3)C=CC=N4)C

Canonical SMILES

CC1=C(C(=CC=C1)OCC(=O)NCC2=CC=C(C=C2)C3=NC4=C(O3)C=CC=N4)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.